Dichlorophenyl-ABA
Overview
Description
Dichlorophenyl-ABA is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of benzoic acid, where the amino group is substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorophenyl-ABA typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3,5-dichloroaniline.
Reaction: The benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3,5-dichloroaniline in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Dichlorophenyl-ABA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Dichlorophenyl-ABA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use as a non-steroidal anti-inflammatory drug (NSAID).
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Dichlorophenyl-ABA involves its interaction with specific molecular targets. In the case of its potential use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known NSAID with a similar structure, where the amino group is substituted with a 2,6-dichlorophenyl group.
2-[(2,6-Dichlorophenyl)amino]benzoic acid: Another similar compound with potential anti-inflammatory properties.
Uniqueness
Dichlorophenyl-ABA is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3,5-dichloroanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSQOJHNAYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349356 | |
Record name | Dichlorophenyl-ABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18201-65-5 | |
Record name | Dichlorophenyl-ABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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